4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H14Cl2N2O and its molecular weight is 333.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicide Action and Plant Physiology
4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone, and related pyridazinone compounds, inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This inhibition is crucial for the herbicidal activity of pyridazinone derivatives, affecting chloroplast development and resisting metabolic detoxification in plants. This action mechanism is similar to that of other herbicides like atrazine, but with additional biological properties (Hilton et al., 1969).
Cardiotonic Properties
Pyridazinone derivatives exhibit significant positive inotropic activity, which is beneficial for cardiac contractility, alongside vasodilating properties. Specific compounds have shown to be extremely potent, surpassing the efficacy of other cardiac agents, highlighting the potential of pyridazinone derivatives in developing new cardiotonic medications (Okushima et al., 1987).
Pharmaceutical Preparations
The enantiomers of 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a key intermediate for the cardiotonic agent levosimendan, can be efficiently separated using chiral stationary phases in chromatography. This separation is essential for pharmaceutical applications, where the purity of chiral compounds affects both efficacy and safety (Cheng et al., 2019).
Antimicrobial and Antifungal Activities
The synthesis of new heterocyclic compounds with the pyridazinone scaffold has led to the discovery of molecules with promising antimicrobial and antifungal activities. These findings suggest the potential of pyridazinone derivatives in addressing the need for new therapeutic agents in combating infectious diseases (Sayed et al., 2003).
Anticonvulsant Activity
Pyridazinone derivatives have been explored for their anticonvulsant properties, with some compounds showing potent activity against maximal electroshock seizure (MES) in mice. The structure-activity relationship studies indicate that the presence of electron-withdrawing substituents on the phenyl ring enhances anticonvulsant efficacy (Xu et al., 1991).
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-3-2-4-11(7-10)16-9-14(17(22)21-20-16)13-6-5-12(18)8-15(13)19/h2-8,14H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJPLHKJMJEIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.